Chromomycin A4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

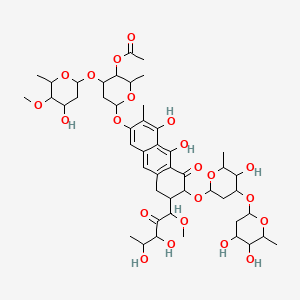

La 7-Méthylolivomycine D est un composé antibiotique complexe appartenant au groupe de l'acide auréolique. Elle est connue pour ses puissantes propriétés antimicrobiennes et est structurellement liée à d'autres antibiotiques tels que la chromomycine A4 et l'olivomycine. La molécule a une formule chimique de C48H68O22 et une masse molaire de 997,05 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 7-Méthylolivomycine D implique plusieurs étapes, notamment la formation de sa structure centrale et la fixation de divers groupes fonctionnelsLes conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour obtenir les transformations souhaitées .

Méthodes de production industrielle : La production industrielle de la 7-Méthylolivomycine D est généralement réalisée par des procédés de fermentation utilisant des souches spécifiques d'actinomycètes. Ces micro-organismes sont cultivés dans des milieux riches en nutriments, et le composé est extrait et purifié du bouillon de fermentation. Le processus de production est optimisé pour maximiser le rendement et la pureté, impliquant souvent plusieurs étapes d'extraction, de chromatographie et de cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : La 7-Méthylolivomycine D subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, souvent en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour modifier des groupes fonctionnels spécifiques.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Nucléophiles tels que les amines ou les thiols, électrophile tels que les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 7-Méthylolivomycine D avec des groupes fonctionnels modifiés, qui peuvent présenter des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

La 7-Méthylolivomycine D a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse organique complexe et les mécanismes réactionnels.

Biologie : Étudiée pour ses propriétés antimicrobiennes et ses effets sur les cellules bactériennes et fongiques.

Médecine : Explorée pour son utilisation potentielle comme antibiotique et sa capacité à inhiber la croissance de certaines cellules cancéreuses.

Industrie : Utilisée dans le développement de nouveaux antibiotiques et d'autres produits pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action de la 7-Méthylolivomycine D implique la liaison à l'ADN des cellules cibles, inhibant ainsi la réplication et la transcription de l'ADN. Cela conduit à la perturbation des processus cellulaires essentiels et entraîne finalement la mort cellulaire. Le composé cible spécifiquement le sillon mineur de l'ADN, formant des complexes stables qui empêchent la liaison des facteurs de transcription et d'autres protéines régulatrices .

Composés similaires :

Chromomycine A2, A3 et A4 : Ces composés partagent une structure et un mécanisme d'action similaires à ceux de la 7-Méthylolivomycine D.

Olivomycines A, B, C et D : Ces antibiotiques sont étroitement liés à la 7-Méthylolivomycine D et présentent des propriétés antimicrobiennes similaires

Unicité : La 7-Méthylolivomycine D est unique en raison de ses modifications structurales spécifiques, qui confèrent des activités et des propriétés biologiques distinctes. Sa capacité à former des complexes d'ADN stables et à inhiber la transcription en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

7-Methylolivomycin D has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its antimicrobial properties and its effects on bacterial and fungal cells.

Medicine: Explored for its potential use as an antibiotic and its ability to inhibit the growth of certain cancer cells.

Industry: Utilized in the development of new antibiotics and other pharmaceutical products

Mécanisme D'action

The mechanism of action of 7-Methylolivomycin D involves binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the disruption of essential cellular processes and ultimately results in cell death. The compound specifically targets the minor groove of DNA, forming stable complexes that prevent the binding of transcription factors and other regulatory proteins .

Comparaison Avec Des Composés Similaires

Chromomycin A2, A3, and A4: These compounds share a similar structure and mechanism of action with 7-Methylolivomycin D.

Olivomycins A, B, C, and D: These antibiotics are closely related to 7-Methylolivomycin D and exhibit similar antimicrobial properties

Uniqueness: 7-Methylolivomycin D is unique due to its specific structural modifications, which confer distinct biological activities and properties. Its ability to form stable DNA complexes and inhibit transcription makes it a valuable compound for research and potential therapeutic applications .

Propriétés

Numéro CAS |

7198-11-0 |

|---|---|

Formule moléculaire |

C48H68O22 |

Poids moléculaire |

997.0 g/mol |

Nom IUPAC |

[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3 |

Clé InChI |

GFNBGDMLFDVPCB-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)

![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)

![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)